molecular formula C10H11F2NO2S B2735512 1-(Benzenesulfonyl)-3-(difluoromethyl)azetidine CAS No. 2139423-96-2

1-(Benzenesulfonyl)-3-(difluoromethyl)azetidine

Cat. No.: B2735512
CAS No.: 2139423-96-2
M. Wt: 247.26
InChI Key: CFNHKRCUKAVPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzenesulfonyl)-3-(difluoromethyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of both difluoromethyl and phenylsulfonyl groups in its structure makes it a compound of significant interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-3-(difluoromethyl)azetidine can be achieved through several methods. . This reaction involves the use of light to drive the cycloaddition process, resulting in the formation of the azetidine ring.

Industrial Production Methods: Industrial production of this compound may involve the optimization of the aza Paternò–Büchi reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and reaction temperatures to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-3-(difluoromethyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The difluoromethyl and phenylsulfonyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of simpler azetidine derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-3-(difluoromethyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Benzenesulfonyl)-3-(difluoromethyl)azetidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the phenylsulfonyl group can modulate its reactivity and stability. These interactions can lead to the activation or inhibition of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

    3-(Trifluoromethyl)-1-(phenylsulfonyl)azetidine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-(Difluoromethyl)-1-(phenylsulfonyl)pyrrolidine: A five-membered ring analog with similar functional groups.

    3-(Difluoromethyl)-1-(phenylsulfonyl)aziridine: A three-membered ring analog with similar functional groups.

Uniqueness: 1-(Benzenesulfonyl)-3-(difluoromethyl)azetidine is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(difluoromethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2S/c11-10(12)8-6-13(7-8)16(14,15)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNHKRCUKAVPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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